Omeprazole Acid Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Omeprazole is a proton pump inhibitor used to treat conditions where there is too much acid in the stomach. It is used to treat gastric and duodenal ulcers, erosive esophagitis, and gastroesophageal reflux disease (GERD) .

Synthesis Analysis

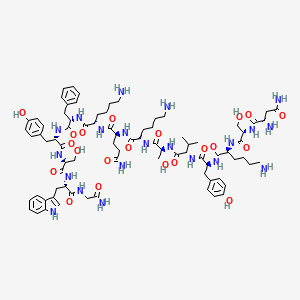

Omeprazole can be synthesized through a series of reactions. The process involves converting 4-nitro-2,3,5-trimethyl pyridine-N-oxide to 4-nitro-3,5-dimethyl-2-(X-substituted methyl) pyridine, where X is a halogen. This compound is then reacted with a substituted benzimidazole to form a compound, which is then converted by replacing the nitro group with a methoxy group. The final step involves oxidizing the compound to form omeprazole .

Molecular Structure Analysis

The molecular formula of Omeprazole is C17H19N3O3S. It has an average mass of 345.416 Da and a Monoisotopic mass of 345.114716 Da .

Chemical Reactions Analysis

Omeprazole is known to undergo a number of chemical reactions. For instance, acid chlorides react with alcohols to yield an ester and hydrochloric acid. A small amount of pyridine or other base is usually added to the reaction mixture to neutralize the resulting acid .

Physical And Chemical Properties Analysis

Omeprazole has a density of 1.4±0.1 g/cm3, a boiling point of 600.0±60.0 °C at 760 mmHg, and a flash point of 316.7±32.9 °C. It has 6 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .

Applications De Recherche Scientifique

Solid Dosage Forms

Omeprazole Acid Methyl Ester is used in the design, development, and release kinetics of omeprazole from solid dosage forms . These formulations are examined for their resilience in pH = 4.5 buffer solutions and their rate of disintegration in a small-intestine-like environment (pH = 6.8) .

Thermal Analysis Techniques

Thermal analysis techniques such as Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to examine the release kinetics of the various dosage forms of Omeprazole Acid Methyl Ester . These techniques provide explanations based on the interactions between the excipients and the active substance .

Proton Pump Inhibitor

Omeprazole Acid Methyl Ester is a proton pump inhibitor which inhibits secretion of gastric acid by irreversibly blocking the enzyme system of hydrogen/potassium adenosine triphosphatase (Hþ/Kþ-ATPase), the ‘‘proton pump’’ of the gastric parietal cell .

Prophylaxis of Acid Aspiration

Omeprazole Acid Methyl Ester is also used for the prophylaxis of acid aspiration during general anesthesia, in a dose of 40 mg the evening before surgery and a further 40 mg twice to 6 h before the procedure .

Spectrophotometry

Omeprazole Acid Methyl Ester is analyzed using spectrophotometry . This method is used to measure how much a chemical substance absorbs light by measuring the intensity of light as a beam of light passes through sample solution.

Chromatography

Chromatography is another method used for the analysis of Omeprazole Acid Methyl Ester . It is a laboratory technique for the separation of a mixture into its individual components.

Safety And Hazards

Propriétés

IUPAC Name |

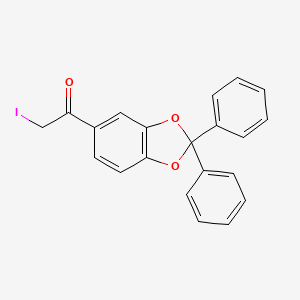

methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-10-15(19-8-12(16(10)25-3)17(22)26-4)9-27(23)18-20-13-6-5-11(24-2)7-14(13)21-18/h5-8H,9H2,1-4H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGWLKSVKMHJHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C(=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858256 |

Source

|

| Record name | Methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Omeprazole Acid Methyl Ester | |

CAS RN |

120003-83-0 |

Source

|

| Record name | Methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B590129.png)

![L-Arginine, N2-(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)-D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl-](/img/structure/B590142.png)